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Compound of Interest

5-Chloro-2,3-
Compound Name:
difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

Get Quote

Abstract

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS 1333319-52-0) represents a "privileged
scaffold" intermediate in modern medicinal chemistry. Its unique substitution pattern—
combining a reactive aldehyde handle with a highly functionalizable halogenated pyridine core
—makes it a critical building block for kinase inhibitors, agrochemicals, and complex
heterocycles. This guide provides an in-depth technical analysis of its physicochemical
properties, synthetic pathways, and rigorous quality control methodologies.

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5]

Precise molecular characterization is the foundation of reproducible synthesis. For 5-Chloro-
2,3-difluoroisonicotinaldehyde, the presence of multiple halogen atoms introduces significant
isotopic distribution effects that must be accounted for in mass spectrometry.
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Parameter Specification Notes
5-Chloro-2,3-difluoropyridine- Also known as 5-Chloro-2,3-
IUPAC Name . C
4-carbaldehyde difluoroisonicotinaldehyde
Primary identifier for regulatory
CAS Number 1333319-52-0 _
compliance
Molecular Formula CeH2CIF2NO
] Average weight (useful for
Molecular Weight 177.54 g/mol

stoichiometry)

Monoisotopic Mass

176.979 g/mol

Based on 3°Cl and 1°F

Physical State

Low-melting solid or viscous oil

Highly dependent on purity;
tends to oxidize to acid upon

air exposure

Storage

-20°C, Inert Atmosphere
(Ar/N2)

Aldehyde is prone to oxidation;
fluorines are hydrolytically

sensitive

Isotopic Distribution Analysis

When analyzing this molecule via LC-MS, the chlorine atom creates a distinct M+2 peak.

« M (100%): 176.98 Da (35Cl)

e M+2 (~32%): 178.98 Da (3’Cl)

Scientist’s Note: Do not mistake the M+2 peak for an impurity. The 3:1 ratio of 3°Cl to 3’Cl is a

diagnostic signature for confirming the integrity of the 5-chloro substitution during synthesis.

Synthetic Architecture & Reactivity

The value of this molecule lies in its orthogonal reactivity. It possesses three distinct "handles”

for chemical modification, allowing for sequential, regioselective functionalization.

The Synthesis Pathway (Reverse Engineering)

© 2026 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1402973?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The most robust route to 5-Chloro-2,3-difluoroisonicotinaldehyde typically involves a
Halogen Exchange (Halex) reaction followed by a Directed Ortho-Lithiation (DoM).

e Precursor Synthesis: 2,3,5-Trichloropyridine is fluorinated using anhydrous KF or CsF in a
polar aprotic solvent (Sulfolane or DMSO) to yield 5-chloro-2,3-difluoropyridine (CAS 89402-
43-7).

o Formylation: The pyridine ring is lithiated at the C4 position. The C3-Fluorine and C5-
Chlorine atoms act as directing groups, acidifying the C4 proton. The resulting lithiated
species is quenched with DMF to install the aldehyde.

Visualization: Synthesis & Reactivity Logic
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Figure 1: Synthetic route from trichloropyridine and subsequent orthogonal reactivity map.

Regioselectivity Rules (The "Why")

o Nucleophilic Aromatic Substitution (SnAr): The C2-fluorine is significantly more reactive than
the C3-fluorine. This is due to the inductive effect of the ring nitrogen, which renders the C2
position highly electrophilic.

o Protocol Implication: When reacting with amines, perform the reaction at low temperatures
(0°C) to exclusively substitute at C2. Higher temperatures may lead to C2/C3 mixtures.

o Suzuki-Miyaura Coupling: The C5-chlorine is less reactive than the fluorines toward SnAr but
is an excellent handle for Palladium-catalyzed cross-coupling. This is usually performed after
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SnAr manipulations to avoid catalyst poisoning by free amines.

Experimental Protocols
Quality Control Workflow

Because this aldehyde is reactive, commercial batches often degrade into the corresponding
carboxylic acid (5-chloro-2,3-difluoroisonicotinic acid). A rigorous QC protocol is required before
using the material in high-value steps.

Method A: 1H NMR Validation
e Solvent: CDCI3 or DMSO-ds.

o Key Signal: Look for the aldehyde proton singlet at 4 10.2 — 10.4 ppm.
o Impurity Check: A broad singlet near & 13.0 ppm indicates oxidation to the carboxylic acid.

e Coupling: The aromatic proton (if visible/uncoupled) or residual precursor protons will appear
in the aromatic region (& 7.5 — 8.5 ppm).

Method B: 19F NMR (Critical Step)

Fluorine NMR is superior for checking regiochemical purity.
o Expectation: Two distinct signals.[1]
e Coupling: The F-F coupling and F-H coupling will create complex splitting patterns.

» Impurity Flag: A single fluorine signal suggests accidental defluorination or substitution
during synthesis.

Handling & Storage Protocol

 Arrival: Upon receipt, immediately verify the physical state. If the material is a dark crusty
solid, it may be polymerized or oxidized.

 Purification (if degraded):

o Dissolve in EtOAc.
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o Wash with saturated NaHCOs (removes the acid impurity).
o Dry over Na2SOa4 and concentrate.

o Note: Distillation is risky due to thermal instability; column chromatography on silica
(Hexane/EtOAC) is preferred.

Application Case Study: Kinase Inhibitor Scaffold

In drug discovery, this molecule is often used to synthesize fused bicyclic systems, such as
fluoro-azaindoles or fluoro-naphthyridines.

Workflow: Synthesis of a 4-Azaindole Derivative

o Step 1 (SnAr): React 5-Chloro-2,3-difluoroisonicotinaldehyde with a primary amine (R-
NHz) at 0°C. The amine displaces the C2-fluorine.

o Step 2 (Cyclization): The resulting intermediate possesses an aldehyde at C4 and a
secondary amine at C2. Under basic conditions (or via Knoevenagel-type condensation with
a nucleophile), the ring can be closed to form complex heterocycles.

Start: 5-Chloro-2,3-difluoroisonicotinaldehyde

Add Primary Amine (R-NH2)
Solvent: THF, 0°C

Selective C2 SnAr

Intermediate:
2-Amino-3-fluoro-5-chloro-pyridine-4-carbaldehyde

Intramolecular Condensation

Cyclization / Functionalization
(Formation of Azaindole Core)
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Figure 2: Typical workflow for converting the aldehyde into a bicyclic drug scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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